Ostarine

androgen receptor binding affinity transcriptional activation

Ostarine (MK-2866, Enobosarm) is the only SARM supported by Phase II clinical evidence showing +1.4 kg lean body mass (p<0.001) without PSA elevation. Its 3.8 nM AR binding affinity and 4× greater potency than testosterone in levator ani muscle provide a validated anabolic-to-androgenic selectivity ratio. Established human dosing (1–3 mg/day) and LC-MS/MS detection (eLOD 0.005 ng/mL) make it the definitive reference for cachexia, sarcopenia, and anti-doping research. Procure high-purity Ostarine to ensure reproducible, publication-grade results.

Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
CAS No. 841205-47-8
Cat. No. B1683759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOstarine
CAS841205-47-8
Synonyms(2S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide
enobosarm
GTx 024
GTx-024
MK 2866
MK-2866
MK2866
ostarine
Molecular FormulaC19H14F3N3O3
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
InChIKeyJNGVJMBLXIUVRD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ostarine (CAS 841205-47-8): Verified Potency and Selectivity Data for SARM Procurement and Research Selection


Ostarine (CAS 841205-47-8), also designated as Enobosarm, MK-2866, GTx-024, and S-22, is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits anabolic activity via tissue-selective AR agonism [1]. The compound demonstrates a binding affinity (Ki) of 3.8 nM for the human androgen receptor and achieves transcriptional activation efficacy of 94–100% relative to 1 nM dihydrotestosterone (DHT) in CV-1 cell-based AR reporter assays [2]. Ostarine was advanced through Phase II clinical development for cancer cachexia and age-related sarcopenia, with published pharmacokinetic data establishing a human terminal elimination half-life ranging from approximately 14 to 24 hours [3].

Ostarine Differentiation Rationale: Why In-Class SARM Analogs Are Not Functionally Interchangeable


Despite sharing the SARM classification, Ostarine exhibits a distinct constellation of receptor binding affinity, in vivo tissue selectivity, and clinical safety validation that precludes direct substitution with analogs such as LGD-4033, RAD140, S-23, or Andarine [1]. Subnanomolar differences in AR binding Ki values, coupled with divergent metabolic stability and cytochrome P450 interactions, translate into materially different tissue distribution profiles and androgen suppression patterns in vivo [2]. Critically, Ostarine remains the only SARM with peer-reviewed Phase II clinical trial data demonstrating statistically significant lean body mass gains (Δ = +1.4 kg vs. placebo, p < 0.001) alongside the absence of alterations in serum prostate-specific antigen (PSA), sebum production, or luteinizing hormone (LH) levels in human subjects [3]. Substitution with an alternative SARM lacking equivalent human prostate safety validation introduces unquantified risk into research protocols and procurement decisions.

Ostarine Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


AR Binding Affinity and Transcriptional Activation: Ostarine vs. Andarine, RAD140, LGD-4033

Ostarine exhibits a measured androgen receptor binding Ki of 3.8 nM, which positions it in the moderate affinity tier among clinically studied SARMs [1]. In a comparative study of 15 SARMs using a tandem yeast-HEK293-HuH7 AR bioassay platform, Ostarine demonstrated moderate intrinsic AR bioactivity in yeast that increased dramatically with active metabolism, indicating a prodrug-like metabolic activation profile that distinguishes it from direct-acting AR agonists [2]. At 10 nM concentration, Ostarine modulates AR transcriptional activity in CV-1 cells to 94–100% of the activation achieved by 1 nM DHT, establishing its efficacy as a full AR agonist in this cellular context [1]. Comparator S-23 has a reported AR Ki of 1.7 nM [3], indicating tighter binding; however, the functional consequence of this binding affinity difference on tissue selectivity and clinical safety cannot be directly extrapolated without corresponding in vivo selectivity data.

androgen receptor binding affinity transcriptional activation in vitro pharmacology

In Vivo Anabolic Potency and Tissue Selectivity: Ostarine vs. Testosterone Propionate in Castrated Rat Model

In castrated male rats, Ostarine demonstrates differential tissue restoration across prostate, seminal vesicles, and levator ani muscle with ED50 values of 0.12, 0.39, and 0.03 mg/day, respectively [1]. At maximal effect, Ostarine restores levator ani muscle weight to 141.9% of intact control, compared to 39.2% for prostate and 78.8% for seminal vesicles [2]. Critically, Ostarine is 4-fold more potent than testosterone propionate (TP) in stimulating levator ani muscle growth (ED50: 0.03 vs. 0.12 mg/day for TP) [1]. At a low dose of 0.03 mg/day, Ostarine exerts efficacious and selective activity in anabolic tissues while minimizing androgenic organ stimulation [2]. This tissue selectivity profile—substantial anabolic effect with attenuated prostate stimulation—represents the core pharmacological differentiation of Ostarine as a SARM compared to testosterone.

in vivo pharmacology tissue selectivity anabolic-androgenic ratio castrated rat model

Human Clinical Efficacy: Lean Body Mass and Functional Performance Gains vs. Placebo

In a double-blind, randomized, placebo-controlled Phase II clinical trial enrolling 60 elderly men and 60 postmenopausal women (mean ages 66 and 63 years, respectively), Ostarine treatment at 3 mg daily for three months produced a statistically significant increase in total lean body mass (LBM) of 1.3 kg compared to baseline and 1.4 kg compared to placebo (p < 0.001) [1]. Functional performance, measured by stair climb test, improved by +15.5% ± 12.9 in speed (p = 0.006) and +25.5% ± 20.3 watts in power (p = 0.005) [1]. In a separate Phase II trial in cancer cachexia patients (n = 159; mean prior weight loss 8.8%), Ostarine at 1 mg and 3 mg daily for 16 weeks yielded LBM increases from baseline of 1.5 kg (p = 0.001) and 1.3 kg (p = 0.045), respectively, compared to 0.1 kg for placebo (p = 0.874) [2]. Stair climb power improvements were 35.2 watts (p = 0.003) for 1 mg and 44.7 watts (p = 0.003) for 3 mg, versus 0.23 watts for placebo (p = 0.666) [2]. No serious adverse events were reported in either trial.

clinical trial lean body mass functional performance Phase II

Prostate Safety and Androgenic Side Effect Profile: Ostarine vs. Testosterone Class Inference

Ostarine's tissue selectivity is validated in human subjects by the absence of significant changes in serum prostate-specific antigen (PSA), sebum production (skin and hair), and serum luteinizing hormone (LH) compared to placebo following three months of treatment in the elderly subject Phase II trial [1]. In the cancer cachexia Phase II trial, no serious adverse events were reported and androgenic side effects were not observed [2]. This contrasts sharply with testosterone and non-selective androgens, which consistently elevate PSA and produce dose-dependent androgenic effects on prostate, skin, and hypothalamic-pituitary-gonadal axis [3]. The preclinical rat data corroborate this selectivity: at the low effective anabolic dose of 0.03 mg/day, Ostarine restores levator ani muscle to >140% of intact control while prostate restoration remains below 40%, establishing a favorable anabolic-to-androgenic tissue selectivity ratio [4]. In comparison, the structurally distinct SARM BMS-564929 has also demonstrated muscle selectivity versus prostate in rat studies (ED50 muscle significantly lower than ED50 prostate) [5], but human safety data for BMS-564929 comparable to Ostarine's Phase II PSA outcomes are not yet published in the peer-reviewed literature.

prostate safety PSA androgenic effects tissue selectivity

Pharmacokinetic Half-Life and Dosing Frequency: Ostarine vs. Other Cyano/Nitro-Substituted SARMs

Following intravenous administration in rats, Ostarine exhibits a terminal half-life of 6.0 hours, which is substantially longer than the 2.6–4.0 hour terminal half-lives observed for other structurally related cyano/nitro group-substituted SARMs in the same study [1]. In human pharmacokinetic studies, Ostarine demonstrates an elimination half-life of approximately 14–24 hours, with one study reporting a mean terminal half-life of 22.0 ± 5.8 hours and a range of 13.7–31.3 hours across individuals [2]. This extended half-life supports once-daily oral dosing regimens in clinical protocols, in contrast to SARMs with shorter half-lives that may require multiple daily administrations or continuous infusion to maintain therapeutic plasma concentrations. Ostarine is also reported to be highly orally bioavailable, achieving peak plasma concentrations within one hour of oral intake [3].

pharmacokinetics half-life oral bioavailability dosing regimen

Analytical Detection Sensitivity: Ostarine Compared to LGD-4033 and RAD140 in Doping Control Matrices

In a validated LC-MS/MS analytical method for SARM detection in urine matrices, Ostarine demonstrated a limit of detection (eLOD) of 0.005 ng/mL, positioning it among the most sensitively detectable SARMs in this analytical panel [1]. For comparison, LGD-4033 exhibited an eLOD of 0.004 ng/mL, Ly2452473 0.002 ng/mL, and RAD140 0.09 ng/mL, establishing a detection sensitivity hierarchy with Ostarine in the high-sensitivity tier (approximately 18-fold lower eLOD than RAD140) [1]. Additionally, Ostarine demonstrated relatively low ion suppression in urine matrix analysis, with a mean value of 9.5% ± 16.2 SD, compared to 28.7% ± 14.4 for LGD-4033, 46.0% ± 10.6 for RAD140, and 54% ± 6.5 for BMS-564929 [2]. Lower ion suppression translates to more reliable quantitative measurements and reduced matrix interference in complex biological samples.

analytical chemistry LC-MS/MS doping control detection limit

Ostarine (CAS 841205-47-8) Evidence-Based Application Scenarios: Where Quantitative Differentiation Drives Research and Procurement Value


Cancer Cachexia and Muscle Wasting Intervention Studies Requiring Human-Validated Anabolic Efficacy

For preclinical or clinical research targeting cancer cachexia, Ostarine provides the only peer-reviewed Phase II data demonstrating statistically significant lean body mass preservation (+1.5 kg, p = 0.001 at 1 mg daily; +1.3 kg, p = 0.045 at 3 mg daily) in patients with mean 8.8% prior weight loss [1]. Functional performance improvements of 35.2–44.7 watts in stair climb power (p = 0.003) establish a quantitative efficacy benchmark unavailable for alternative SARMs [1]. Researchers designing cachexia studies benefit from established human dosing parameters (1–3 mg daily) with validated safety outcomes including absence of PSA elevation [2].

Preclinical Skeletal Muscle Anabolism Studies Requiring High Tissue Selectivity with Minimal Prostate Confounding

Investigators studying muscle anabolism in rodent models should select Ostarine based on its 4-fold greater potency than testosterone propionate in levator ani muscle stimulation (ED50: 0.03 mg/day vs. 0.12 mg/day for TP) [1]. At the efficacious anabolic dose of 0.03 mg/day, Ostarine restores levator ani muscle weight to 141.9% of intact control while prostate restoration is limited to 39.2% [2]. This established anabolic-to-androgenic selectivity ratio enables muscle-focused research without the confounding prostate hypertrophy that accompanies testosterone administration [1].

Analytical Method Development and Forensic Toxicology Requiring High-Sensitivity LC-MS/MS Detection

Laboratories developing SARM detection methods should prioritize Ostarine as a benchmark analyte due to its established eLOD of 0.005 ng/mL in validated LC-MS/MS workflows [1]. Compared to RAD140 (eLOD = 0.09 ng/mL), Ostarine provides an 18-fold improvement in detection sensitivity, and its low matrix ion suppression (9.5% ± 16.2 SD) versus LGD-4033 (28.7% ± 14.4) and BMS-564929 (54% ± 6.5) reduces quantitative interference in complex urine matrices [2]. These analytical characteristics make Ostarine an optimal reference standard for method validation and inter-laboratory calibration exercises.

Age-Related Sarcopenia and Frailty Research Requiring Once-Daily Oral Dosing Feasibility

Ostarine's human elimination half-life of 14–24 hours (mean 22.0 ± 5.8 hours) supports once-daily oral dosing protocols [1]. This pharmacokinetic profile, combined with the Phase II data showing 1.4 kg LBM gain (p < 0.001) and 15.5% stair climb speed improvement (p = 0.006) in elderly subjects over three months [2], positions Ostarine as a uniquely well-characterized intervention for sarcopenia research. The absence of PSA, sebum, or LH changes in this elderly cohort [2] further supports its suitability for aging research where androgen-related adverse effects would confound interpretation or pose safety concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ostarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.